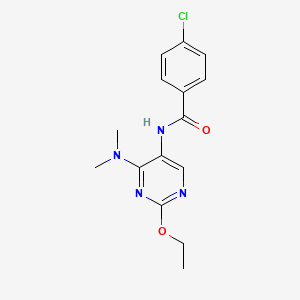

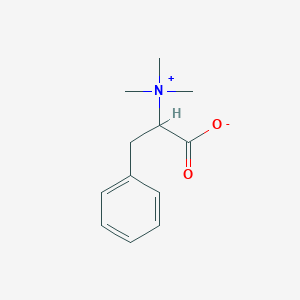

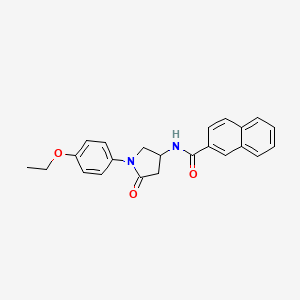

![molecular formula C11H7F3N4OS2 B2533102 N-(1,2,3-噻二唑-4-基羰基)-N'-[4-(三氟甲基)苯基]硫脲 CAS No. 341965-42-2](/img/structure/B2533102.png)

N-(1,2,3-噻二唑-4-基羰基)-N'-[4-(三氟甲基)苯基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiourea derivatives is a topic of significant interest due to their diverse biological activities. In the context of N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, although not directly synthesized in the provided papers, related compounds have been successfully synthesized and characterized. For instance, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives were synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, with one of the structures confirmed by single crystal X-ray diffraction . Similarly, N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea and other derivatives were synthesized and studied for their antitubercular and anticonvulsant activities . Another study reported the synthesis of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives, which were tested for antituberculosis activity . These studies provide a foundation for the synthesis of related thiourea compounds, which could be applied to the synthesis of N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for understanding their chemical properties and biological activities. The structure of one of the synthesized thiourea derivatives was determined to crystallize in the monoclinic system with a trans-cis configuration . The molecular structure of thiourea derivatives can be elucidated using various spectroscopic methods and crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. This information is essential for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

Thiourea derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The oxidation of N-(2-pyridyl)thioureas leads to the formation of [1,2,4]thiadiazolo[2,3-a]pyridinium salts, demonstrating the reactivity of the thiourea moiety . Additionally, the reaction of thioureas with [bis(acyloxy)iodo]arenes has been shown to yield 1,2,4-thiadiazole derivatives, indicating the potential for intramolecular cyclization reactions . These reactions highlight the versatility of thiourea derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are characterized by their spectroscopic signatures and reactivity. The IR spectra of the synthesized thiourea derivatives show significant stretching vibrations corresponding to different functional groups, such as ν(N-H), ν(C=O), ν(C-N), and ν(C-S) . The NMR chemical shifts provide additional information about the electronic environment of the thiourea moiety . These properties are influenced by the molecular structure and substituents on the thiourea core, which can affect the compound's solubility, stability, and reactivity.

科学研究应用

合成和化学性质

合成方法和衍生物: 合成噻二唑衍生物的方法的发展,包括 N-(1,2,3-噻二唑-4-基羰基)-N'-[4-(三氟甲基)苯基]硫脲,突出了这些化合物在有机化学中的多功能性和重要性。通过亚胺基硫脲的分子内氧化 S-N 键形成,合成 3-取代 5-芳基氨基-1,2,4-噻二唑的有效无金属方法展示了使用简单起始材料可实现的广泛底物范围和高产率 (Mariappan 等人,2016)。此外,1-单取代硫脲的氧化环化形成 1,2,4-噻二唑衍生物突出了化学反应性和创造广泛生物活性化合物的潜力 (Mamaeva 和 Bakibaev,2003)。

生物活性化合物

细胞毒性和抗 HIV 特性: 对硫脲衍生物的生物活性的研究,包括那些具有三氟甲基苯基基团的衍生物,已经导致了具有显着细胞毒性和抗 HIV 特性的化合物的鉴定。对结合 1H-四唑-5-基和 1,3-噻唑烷-4-酮支架的衍生物的研究表明细胞毒性降低和显着的抗 HIV 活性,为新治疗剂的设计提供了宝贵的见解 (Bielenica 等人,2017)。

农业应用

除草剂活性: 合成和评估用于农业应用的硫脲衍生物发现了具有有前途的除草剂活性的化合物。例如,特定的酰基硫脲化合物对常见的农业害虫表现出显着的抑制作用,为新型除草剂的开发提供了潜在途径 (Fu-b,2014)。

材料科学应用

电致发光和受激自发辐射: 在材料科学领域,具有同时 RGB 发射的星形单聚体系统的设计和合成展示了噻二唑衍生物在创建先进光电材料中的效用。这些系统表现出饱和的白色电致发光和受激自发辐射,突出了它们在照明和显示技术中的潜力 (Liu 等人,2016)。

未来方向

属性

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCABAZTVBRKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=S)NC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

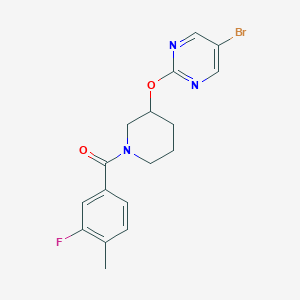

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)

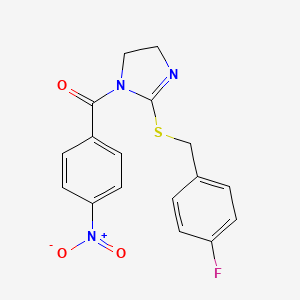

![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)

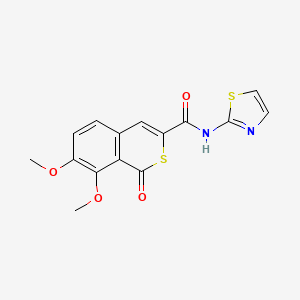

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)